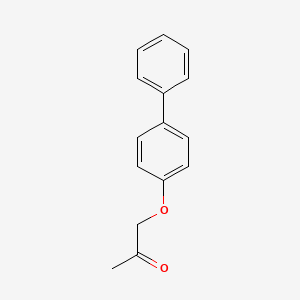

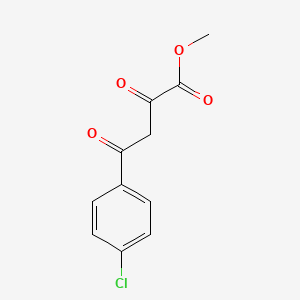

4-Bromophenyl chloroacetate

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 4-bromophenyl chloroacetate involves several key steps, including bromination, esterification, and acetylation. A method for synthesizing derivatives includes using 4-bromodiphenyl as a starting material, which undergoes acetylation and a haloform reaction to yield products with high efficiency and purity (Zhu Yan-lon, 2015). Another example includes the bromination of biphenyls to produce 4-bromobiphenyl, demonstrating control over the reaction and by-product inhibition (Jia Feng-cong, 2006).

Molecular Structure Analysis

The molecular structure of 4-bromophenyl chloroacetate derivatives is often elucidated using techniques such as NMR, IR, and X-ray diffraction. For instance, the crystal structure of 1-(4-bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane was determined, providing insights into the compound's configuration and stereochemistry (M. S. Løiten et al., 1999).

Chemical Reactions and Properties

4-Bromophenyl chloroacetate and its derivatives participate in a variety of chemical reactions, serving as intermediates in the synthesis of complex molecules. These reactions include oxidative Povarov-type reactions, where the compound acts as an initiator or participant in the synthesis of chlorinated quinolines, highlighting its reactivity and utility in organic synthesis (Yuan Yuan et al., 2020).

Physical Properties Analysis

The physical properties of 4-bromophenyl chloroacetate derivatives, such as melting points, boiling points, and solubility, are crucial for their application in synthesis and material science. These properties are determined through experimental methods and help in understanding the compound's behavior under different conditions.

Chemical Properties Analysis

The chemical properties of 4-bromophenyl chloroacetate, including its reactivity, stability, and interaction with other chemical entities, are fundamental to its applications. Studies involving the compound's synthesis and utilization in creating biologically active compounds or materials reveal its versatility and importance in chemical research (J. Agarwal, 2017).

Aplicaciones Científicas De Investigación

-

Antimicrobial and Antiproliferative Agents

- Field : Pharmacology

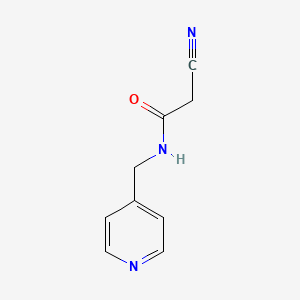

- Application : 4-Bromophenyl chloroacetate is used in the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, which have shown promising antimicrobial and antiproliferative activities .

- Methods : The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental). The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .

- Results : The antimicrobial activity results revealed that compounds d1, d2 and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .

-

Antimicrobial Agents Against Gram-positive Pathogens

- Field : Pharmacology

- Application : 4-Bromophenyl chloroacetate is used in the synthesis of novel compounds, containing in their molecules an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety, which belong to N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes .

- Methods : The synthesized compounds were characterized through elemental analysis, MS, NMR, UV/VIS, and FTIR spectroscopic techniques. Their purities were verified by reversed-phase HPLC. The new compounds were tested for antimicrobial action against bacterial and fungal strains, for antioxidant activity by DPPH, ABTS, and ferric reducing power assays, and for toxicity on freshwater cladoceran Daphnia magna Straus .

- Results : The results of antimicrobial activity, antioxidant effect, and toxicity assays, as well as of in silico analysis revealed a promising potential of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine and 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one for developing novel antimicrobial agents to fight Gram-positive pathogens, and particularly Enterococcus faecium biofilm-associated infections .

-

Voltammetric Electrode

- Field : Electrochemistry

- Application : A glassy carbon (GC) surface modified with monolayer of 4-bromophenyl was examined as voltammetric electrode for some redox systems .

- Methods : The modified electrode exhibited very slow electron transfer in comparison to the unmodified surface by factors which varied with the redox systems .

- Results : The modified electrode exhibited very slow electron transfer in comparison to the unmodified surface by factors which varied with the redox systems .

Safety And Hazards

Direcciones Futuras

There is a growing interest in the synthesis of compounds of pharmaceutical importance, as well as for biodiesel production . This suggests that 4-Bromophenyl chloroacetate and similar compounds could have potential applications in these areas in the future. Additionally, new derivatives of phenoxy acetamide and its derivatives have shown promising antimicrobial activity and could be used as lead compounds for rational drug designing .

Propiedades

IUPAC Name |

(4-bromophenyl) 2-chloroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO2/c9-6-1-3-7(4-2-6)12-8(11)5-10/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIGDPPSONJMDRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC(=O)CCl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40278549 | |

| Record name | 4-bromophenyl chloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40278549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromophenyl chloroacetate | |

CAS RN |

36559-93-0 | |

| Record name | NSC8201 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8201 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-bromophenyl chloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40278549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3,5-Dimethyl-1-adamantyl)oxy]ethanamine](/img/structure/B1267252.png)

![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide](/img/structure/B1267259.png)

![1-[3,4-Bis(benzyloxy)phenyl]ethan-1-one](/img/structure/B1267272.png)